Ms-PEG12-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ms-PEG12-Boc involves the reaction of polyethylene glycol with tert-butyl bromoacetate and methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ms-PEG12-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are employed to remove the tert-butyl group
Major Products Formed
Scientific Research Applications
Ms-PEG12-Boc is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of PROTACs for selective protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques
Mechanism of Action
Ms-PEG12-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein, leading to selective protein degradation .
Comparison with Similar Compounds
Similar Compounds
- Ms-PEG13-t-butyl ester
- BP-24329
- HY-140387
- CS-0115424
Uniqueness
Ms-PEG12-Boc is unique due to its specific polyethylene glycol chain length and the presence of the tert-butyl protecting group. This structure provides optimal solubility and stability, making it a preferred choice for the synthesis of PROTACs. Compared to similar compounds, this compound offers a balance of hydrophilicity and hydrophobicity, enhancing its versatility in various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O17S/c1-32(2,3)49-31(33)5-6-36-7-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-50(4,34)35/h5-30H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIDUPJCGAFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O17S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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